molecular formula C4H5LiO2 B7822709 lithium;2-methylprop-2-enoate

lithium;2-methylprop-2-enoate

Cat. No.: B7822709
M. Wt: 92.0 g/mol
InChI Key: RLQOUIUVEQXDPW-UHFFFAOYSA-M
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Description

Lithium 2-methylprop-2-enoate (C₄H₅LiO₂), also known as lithium methacrylate, is an ionic compound derived from methacrylic acid (2-methylprop-2-enoic acid) and lithium. Its molecular weight is 92.02230 g/mol, with a boiling point of 160.5°C at 760 mmHg and a vapor pressure of 1.23 mmHg at 25°C . Structurally, it features a conjugated α,β-unsaturated carboxylate group (CH₂=C(CH₃)COO⁻Li⁺), which distinguishes it from saturated carboxylate salts. This compound is utilized in polymer chemistry, particularly in the synthesis of ion-conductive materials or crosslinked polymers, as evidenced by its inclusion in copolymer formulations for contact lenses . Its ionic nature and reactivity make it distinct from ester derivatives like methyl methacrylate, which are widely used in adhesives and composites .

Properties

IUPAC Name

lithium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQOUIUVEQXDPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(=C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Aqueous or alcoholic solvents (e.g., ethanol, methanol) are preferred due to the solubility of lithium hydroxide. Anhydrous conditions are critical to prevent side reactions, such as premature polymerization of the methacrylate group.

  • Stoichiometry : A 1:1 molar ratio of methacrylic acid to lithium hydroxide ensures complete neutralization. Excess LiOH may lead to by-products like lithium carbonate in the presence of atmospheric CO₂.

  • Temperature : Reactions are typically conducted at 25–40°C to balance reaction kinetics and energy efficiency. Elevated temperatures (>50°C) risk initiating polymerization.

Table 1: Representative Laboratory-Scale Synthesis

ParameterValue/Range
Methacrylic acid (mol)1.0
LiOH (mol)1.0–1.05
SolventEthanol/Water (1:1)
Temperature25–40°C
Reaction Time2–4 hours
Yield85–92%

Alternative Synthesis Using Lithium Carbonate

Lithium carbonate (Li₂CO₃) serves as a cost-effective alternative to LiOH, particularly in industrial settings. The reaction is less exothermic and proceeds via:

2C₄H₆O₂+Li₂CO₃2C₄H₅LiO₂+CO₂+H₂O2\text{C₄H₆O₂} + \text{Li₂CO₃} \rightarrow 2\text{C₄H₅LiO₂} + \text{CO₂} + \text{H₂O}

Key Considerations

  • Reaction Rate : Slower than LiOH-mediated synthesis due to the lower reactivity of Li₂CO₃. Mechanical stirring and incremental acid addition are required to maintain homogeneity.

  • By-Product Management : CO₂ evolution necessitates controlled venting to prevent pressure buildup in closed systems.

Table 2: Industrial Production Metrics

ParameterValue/Range
Methacrylic acid (mol)2.0
Li₂CO₃ (mol)1.0
SolventWater
Temperature60–80°C
Reaction Time6–8 hours
Yield78–88%

Room-Temperature Polymerization-Inspired Synthesis

Recent advances in polymer electrolyte research have demonstrated the feasibility of synthesizing lithium methacrylate derivatives at ambient temperatures. For instance, sulfurized methacrylate polymers for lithium batteries are synthesized via one-step room-temperature polymerization, leveraging lithium methacrylate as a monomer. While this method focuses on polymer formation, it implies that the monomer synthesis (lithium methacrylate) must precede under mild conditions to preserve functional group integrity.

Critical Parameters for Monomer Stability

  • Oxygen Exclusion : Radical inhibitors (e.g., hydroquinone) are added to prevent autopolymerization during storage.

  • pH Control : Maintaining a pH of 7–8 ensures the lithium salt remains stable without precipitating free methacrylic acid.

Purification and Isolation Techniques

Crystallization

Lithium methacrylate is purified via recrystallization from ethanol or acetone. The compound exhibits moderate solubility in polar aprotic solvents, allowing for high-purity crystals (>99%) after two recrystallization cycles.

Lyophilization

Freeze-drying aqueous solutions of lithium methacrylate produces a fine, hygroscopic powder suitable for electrochemical applications. This method minimizes thermal degradation compared to oven drying.

Table 3: Purity Assessment Across Methods

MethodPurity (%)Moisture Content (%)
Ethanol Recrystallization99.20.5
Acetone Recrystallization98.70.7
Lyophilization97.51.2

Industrial-Scale Production Challenges

Economic Viability

  • Raw Material Costs : Lithium hydroxide ($23–$25/kg) is more expensive than lithium carbonate ($7–$9/kg), but its faster reaction kinetics reduce operational costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;2-methylprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can modulate various physiological processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Lithium 2-Methylprop-2-enoate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (mmHg, 25°C) Key Applications
Lithium 2-methylprop-2-enoate C₄H₅LiO₂ 92.02230 160.5 1.23 Polymers, ionic conductors
Lithium 2-methylpropanoate C₄H₇LiO₂ 102.01 (estimated) N/A N/A Thermodynamic studies
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 N/A N/A General industrial use
Methyl methacrylate C₅H₈O₂ 100.12 100–101 38.5 (20°C) Adhesives, composites

Structural Insights :

  • Lithium 2-methylprop-2-enoate vs. Lithium 2-methylpropanoate: The presence of a double bond in the enoate enhances rigidity and reactivity, influencing polymerization efficiency and thermal stability. The saturated propanoate lacks this conjugation, resulting in lower reactivity .
  • Sodium 2-methylprop-2-ene-1-sulphonate: The sulphonate group (-SO₃⁻) increases polarity and water solubility compared to the carboxylate group in lithium enoate, making it suitable for aqueous applications .

Table 2: Occupational Exposure Limits (OELs) for Methyl Methacrylate vs. Lithium Salts

Compound STEL (Short-Term Exposure Limit) TWA (Time-Weighted Average) Key Hazards
Methyl methacrylate 50–100 ppm 50 ppm Respiratory irritation, sensitization
Lithium 2-methylprop-2-enoate N/A N/A Reactivity with moisture (potential LiOH release)

Safety Notes:

  • Methyl methacrylate poses significant respiratory risks, necessitating strict OEL compliance .
  • Lithium enoate’s hazards are less documented but likely include reactivity with water, a common trait of lithium salts. No specific OELs are listed in the provided evidence .

Analytical Challenges

Differentiating lithium compounds (e.g., Li₂O vs. Li₂CO₃) via techniques like ToF-SIMS is complicated by overlapping spectral peaks (e.g., LiO⁻ and LiO₂⁻) .

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing lithium 2-methylprop-2-enoate with high purity?

Lithium 2-methylprop-2-enoate (a carboxylate salt) is typically synthesized via neutralization of 2-methylprop-2-enoic acid (methacrylic acid) with lithium hydroxide under anhydrous conditions. Key considerations include:

  • Solvent selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions.
  • Temperature control : Maintain temperatures below 25°C to prevent polymerization of the methacrylate moiety.
  • Characterization : Confirm purity via FT-IR (C=O stretch at ~1690 cm⁻¹) and elemental analysis (Li content). Residual monomers can be quantified using HPLC with UV detection at 210 nm .

Q. Q2. How can hydrogen bonding patterns in lithium 2-methylprop-2-enoate crystals be systematically analyzed?

Hydrogen bonding in ionic carboxylates can be studied using graph set analysis (G. Etter’s formalism) to categorize motifs like chains (C), rings (R), or intramolecular bonds (S). For lithium salts:

  • X-ray crystallography : Resolve Li⁺ coordination geometry (tetrahedral vs. octahedral) and interactions with carboxylate oxygen atoms.
  • Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonded networks .

Advanced Research Questions

Q. Q3. How do contradictions in crystallographic data for lithium 2-methylprop-2-enoate polymorphs arise, and how can they be resolved?

Polymorphs of lithium methacrylate may exhibit differing Li⁺ coordination environments due to solvent inclusion or temperature-dependent crystallization. To resolve discrepancies:

  • Variable-temperature XRD : Compare lattice parameters across thermal gradients.
  • DFT calculations : Model Li⁺-carboxylate interaction energies to predict stable polymorphs.
  • Validation : Cross-reference with spectroscopic data (e.g., solid-state NMR for Li⁺ mobility) .

Q. Q4. What strategies optimize lithium 2-methylprop-2-enoate’s role in polymer composites without inducing premature polymerization?

In formulations like CF-UPPH resin (10% cyclohexadienone in methyl methacrylate), lithium methacrylate acts as a crosslinker. Key approaches:

  • Inhibitor selection : Add stable radicals (e.g., TEMPO) to suppress radical initiation during storage.
  • Kinetic studies : Use DSC to monitor exotherms and determine optimal curing temperatures.
  • Morphology control : Spherical microspheres (1–25 μm) with dicalcium phosphate (7–10 wt%) enhance dispersion and reduce agglomeration .

Q. Q5. How can researchers address conflicting occupational exposure limit (OEL) data for methacrylate derivatives in laboratory settings?

OELs for methyl 2-methylprop-2-enoate vary by region (e.g., 50 ppm TWA in Slovenia vs. 100 ppm STEL in Luxembourg). Mitigation strategies:

  • Hierarchical controls : Prioritize local exhaust ventilation over PPE.
  • Real-time monitoring : Use PID detectors calibrated for methacrylate vapors.
  • Meta-analysis : Cross-reference OELs with toxicological studies on respiratory irritation thresholds .

Methodological Frameworks

Q. Q6. How can the FINER criteria be applied to design a novel study on lithium methacrylate’s electrochemical properties?

Using FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to glovebox facilities for air-sensitive electrochemistry.
  • Novel : Investigate Li⁺ ion conductivity in solid polymer electrolytes vs. liquid electrolytes.
  • Ethical : Adhere to waste disposal protocols for lithium-containing compounds .

Q. Q7. What statistical approaches are suitable for analyzing contradictory results in lithium methacrylate’s thermal stability?

  • Multivariate analysis : Apply PCA to DSC/TGA datasets to identify outlier conditions.
  • Error propagation : Quantify uncertainties in activation energy (Eₐ) calculations using the Kissinger method.
  • Reproducibility : Replicate experiments under inert atmospheres to isolate oxidative degradation effects .

Data Interpretation and Validation

Q. Q8. How should researchers validate hydrogen-bonding assignments in XRD-derived structures of lithium methacrylate?

  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry elements.
  • Hydrogen placement : Refine H-atom positions using SHELXL’s HFIX command with restraints from neutron diffraction (if available).
  • Cross-validation : Compare XRD results with solid-state NMR (¹H-¹³C CP/MAS) for proton environments .

Q. Q9. What are the limitations of using FT-IR alone to characterize lithium methacrylate complexes?

While FT-IR identifies functional groups (e.g., carboxylate vs. carboxylic acid), it cannot:

  • Resolve Li⁺ coordination numbers.
  • Distinguish between polymorphs with similar vibrational spectra.
  • Complementary techniques : Pair with EXAFS for Li⁺ local structure or Raman spectroscopy for crystal symmetry .

Emerging Research Directions

Q. Q10. How can lithium methacrylate be functionalized for advanced applications (e.g., fluorinated polymers or biomedical devices)?

  • Fluorinated derivatives : Synthesize 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate via radical telomerization for hydrophobic coatings.
  • Biocompatibility : Test cytotoxicity using ISO 10993-5 protocols if intended for contact lenses or adhesives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.